

Check Availability & Pricing

## Application Notes: In Vivo Dosing of Barasertib in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Barasertib dihydrochloride |           |
| Cat. No.:            | B1628234                   | Get Quote |

#### Introduction

Barasertib, also known as AZD1152, is a potent and highly selective inhibitor of Aurora B kinase. It is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (Barasertib-HQPA).[1][2][3][4] Aurora B kinase is a critical serine/threonine kinase that plays a fundamental role in cell division, including chromosome segregation and cytokinesis.[2][5] Overexpression of Aurora B is common in various cancers, making it a compelling therapeutic target.[5] In preclinical mouse xenograft models, Barasertib has demonstrated significant antitumor efficacy across a range of human cancer types, including colorectal, lung, hematologic, and small cell lung cancers.[1][6][7][8][9]

### Mechanism of Action

The active form, Barasertib-HQPA, is a highly potent inhibitor of Aurora B kinase with an IC50 of 0.37 nM in cell-free assays, exhibiting approximately 3,700-fold greater selectivity for Aurora B over Aurora A.[3][10] By inhibiting Aurora B, Barasertib disrupts the proper alignment and segregation of chromosomes during mitosis. This leads to a failure of cytokinesis, the final step in cell division, resulting in the formation of polyploid cells (cells with more than the normal 4N DNA content before division).[1][3][8] This aberrant mitotic process ultimately triggers apoptosis (programmed cell death), leading to tumor growth inhibition.[1][8][9] A key pharmacodynamic biomarker of Barasertib activity is the suppression of phosphorylation of histone H3 on serine 10 (pHH3), a direct substrate of Aurora B kinase.[3][11]



## **Preclinical In Vivo Data Summary**

The following tables summarize effective dosing regimens for Barasertib (AZD1152) in various mouse xenograft models as reported in preclinical studies.

Table 1: Barasertib Dosing Regimens in Colorectal Cancer (CRC) Xenograft Models

| Xenograft<br>Model           | Dose          | Administration<br>Route &<br>Schedule                                    | Observed<br>Efficacy                                                                          | Reference |
|------------------------------|---------------|--------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| SW620,<br>HCT116,<br>Colo205 | 150 mg/kg/day | Subcutaneous<br>(s.c.) minipump<br>infusion over 48h                     | Significant tumor<br>growth inhibition<br>(79% in SW620,<br>60% in HCT116,<br>81% in Colo205) | [6]       |
| SW620                        | 25 mg/kg/day  | Intraperitoneal<br>(i.p.) injection,<br>once daily for 4<br>days (Q1Dx4) | Significant<br>antitumor<br>response                                                          | [6][12]   |

Table 2: Barasertib Dosing Regimens in Other Solid Tumor Xenograft Models



| Xenograft<br>Model            | Cancer<br>Type            | Dose             | Administrat<br>ion Route &<br>Schedule                             | Observed<br>Efficacy                                           | Reference |
|-------------------------------|---------------------------|------------------|--------------------------------------------------------------------|----------------------------------------------------------------|-----------|
| H841                          | Small Cell<br>Lung Cancer | 50 mg/kg/day     | Not<br>Specified, 5<br>days/week for<br>2 weeks                    | Significant<br>tumor growth<br>delay                           | [7][13]   |
| H841                          | Small Cell<br>Lung Cancer | 100<br>mg/kg/day | Not<br>Specified, 5<br>days/week for<br>2 weeks                    | Tumor<br>regression                                            | [7][13]   |
| IMR32<br>(MYCN-<br>amplified) | Neuroblasto<br>ma         | Not Specified    | Not Specified                                                      | Suppression<br>of tumor<br>growth and<br>increased<br>survival | [14]      |
| UW426-Myc                     | Medulloblasto<br>ma       | 50 mg/kg         | Subcutaneou<br>s (s.c.)<br>injection,<br>twice daily for<br>2 days | Significant<br>reduction in<br>tumor volume                    | [11]      |

Table 3: Barasertib Dosing Regimens in Hematologic Malignancy Xenograft Models



| Xenograft<br>Model | Cancer<br>Type                        | Dose                | Administrat<br>ion Route &<br>Schedule                               | Observed<br>Efficacy                                     | Reference |
|--------------------|---------------------------------------|---------------------|----------------------------------------------------------------------|----------------------------------------------------------|-----------|
| MOLM13             | Acute<br>Myeloid<br>Leukemia<br>(AML) | 5 or 25 mg/kg       | Intraperitonea I (i.p.) injection, 4 times a week or every other day | Markedly<br>suppressed<br>tumor growth<br>and weight     | [15]      |
| HL-60              | Acute<br>Promyelocyti<br>c Leukemia   | 10-150<br>mg/kg/day | Subcutaneou<br>s (s.c.)<br>minipump<br>infusion for<br>48h           | Potent, dose-<br>dependent<br>tumor growth<br>inhibition | [8]       |

# Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page



Caption: Barasertib inhibits Aurora B kinase, blocking key mitotic events and leading to polyploidy and apoptosis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes: In Vivo Dosing of Barasertib in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1628234#in-vivo-dosing-guide-for-barasertib-in-mouse-xenografts]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com